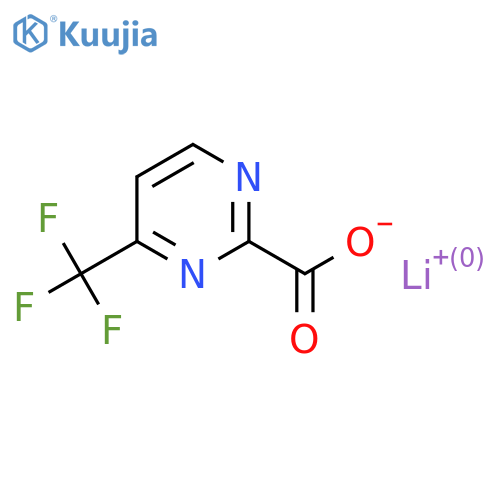Cas no 2416230-23-2 (lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate)
リチウム(1+) 4-(トリフルオロメチル)ピリミジン-2-カルボキシレートは、有機リチウム塩の一種であり、ピリミジン骨格にトリフルオロメチル基が導入された特徴的な構造を有する。この化合物は、高い化学的安定性と優れた溶解性を示し、有機合成反応における有用な中間体としての応用が期待される。特に、医薬品や農薬の開発において、活性成分の前駆体や修飾剤としての利用が注目されている。トリフルオロメチル基の電子吸引性により、反応性の制御や分子設計の幅が広がる点が利点である。また、リチウム塩としての特性から、特定の反応条件下で高い反応効率を発揮する可能性がある。

2416230-23-2 structure
商品名:lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate
CAS番号:2416230-23-2
MF:C6H2F3LiN2O2
メガワット:198.02849149704
MDL:MFCD32859057
CID:5668224
PubChem ID:146155155
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Lithium;4-(trifluoromethyl)pyrimidine-2-carboxylate
- EN300-26690638
- 2416230-23-2
- lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate
-
- MDL: MFCD32859057
- インチ: 1S/C6H3F3N2O2.Li/c7-6(8,9)3-1-2-10-4(11-3)5(12)13;/h1-2H,(H,12,13);/q;+1/p-1
- InChIKey: ROLRHDRBAGFUMG-UHFFFAOYSA-M
- ほほえんだ: FC(C1C=CN=C(C(=O)[O-])N=1)(F)F.[Li+]
計算された属性
- せいみつぶんしりょう: 198.02284023g/mol
- どういたいしつりょう: 198.02284023g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.9Ų
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26690638-10.0g |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95.0% | 10.0g |
$2591.0 | 2025-03-20 | |
| Enamine | EN300-26690638-5g |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95% | 5g |
$4045.0 | 2023-09-11 | |
| Enamine | EN300-26690638-10g |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95% | 10g |
$7915.0 | 2023-09-11 | |
| 1PlusChem | 1P028O7O-5g |
lithium(1+)4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95% | 5g |
$5062.00 | 2024-05-22 | |
| Aaron | AR028OG0-10g |
lithium(1+)4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95% | 10g |
$10909.00 | 2023-12-15 | |
| Enamine | EN300-26690638-1g |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95% | 1g |
$959.0 | 2023-09-11 | |
| Enamine | EN300-26690638-0.5g |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95.0% | 0.5g |
$207.0 | 2025-03-20 | |
| Enamine | EN300-26690638-0.1g |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95.0% | 0.1g |
$91.0 | 2025-03-20 | |
| Enamine | EN300-26690638-1.0g |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95.0% | 1.0g |
$265.0 | 2025-03-20 | |
| Enamine | EN300-26690638-2.5g |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate |
2416230-23-2 | 95.0% | 2.5g |
$652.0 | 2025-03-20 |
lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
2416230-23-2 (lithium(1+) 4-(trifluoromethyl)pyrimidine-2-carboxylate) 関連製品
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
